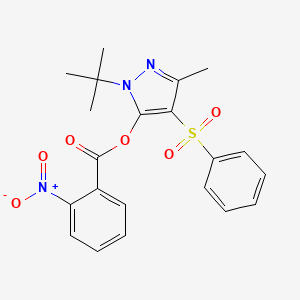
3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as A-412997, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of 3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is involved in several physiological processes, including learning and memory, inflammation, and pain perception. By blocking the α7 nAChR, this compound is believed to reduce the release of pro-inflammatory cytokines and decrease pain perception.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. This compound has also been found to reduce pain perception in animal models of neuropathic pain. Furthermore, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Furthermore, it exhibits potent analgesic and anti-inflammatory properties, making it a useful tool for studying pain and inflammation. However, this compound also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Furthermore, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of 3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to further investigate its mechanism of action. This could involve studying its effects on other receptors and signaling pathways that are involved in pain and inflammation. Another direction is to study its long-term safety and efficacy in animal models and eventually in humans. Furthermore, this compound could be used as a lead compound for the development of new drugs for the treatment of pain, inflammation, anxiety, and depression.
Aplicaciones Científicas De Investigación
3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been found to be effective in treating neuropathic pain, which is a type of chronic pain that results from damage or dysfunction of the nervous system. Furthermore, this compound has been shown to have potential as a treatment for anxiety and depression.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N-(2-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-13-15(11(4)20-18-13)16(19)17-14-9-7-6-8-12(14)10(2)3/h6-10H,5H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHVUGGEKGCXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC=C2C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-3-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4755300.png)

![5-(2,4-dichlorophenyl)-N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4755326.png)

![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4755338.png)
![methyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B4755340.png)
![3-[3-ethoxy-4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4755349.png)
![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4755355.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B4755360.png)
![N-(2-benzylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4755369.png)
![2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4755372.png)
![N'-[1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B4755375.png)